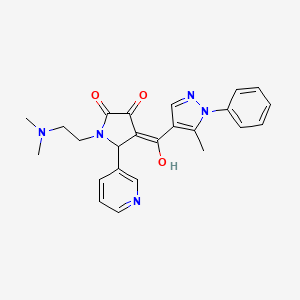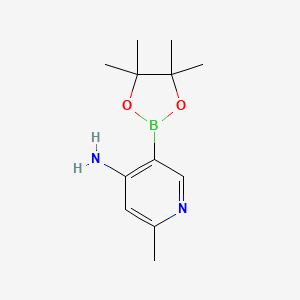
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as boron-dipyrromethene (BODIPY) and is widely used in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has various applications in scientific research. It is widely used as a fluorescent probe for imaging biological systems. BODIPY derivatives are also used as sensors for detecting various analytes such as metal ions, pH, and oxygen. Additionally, BODIPY has been used as a photosensitizer for photodynamic therapy and as a catalyst for various chemical reactions.
Mécanisme D'action
The mechanism of action of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 is based on its fluorescence properties. BODIPY derivatives are highly fluorescent and emit light in the visible range when excited by light of a specific wavelength. This property makes them ideal for imaging biological systems. Additionally, the fluorescence of BODIPY can be quenched by various analytes, which makes them ideal for sensing applications.
Biochemical and Physiological Effects:
Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 for lab experiments include its high fluorescence quantum yield, stability, and ease of synthesis. However, the limitations of BODIPY derivatives include their sensitivity to environmental factors such as pH and temperature, which can affect their fluorescence properties.
Orientations Futures
There are several future directions for the use of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 in scientific research. One direction is the development of new BODIPY derivatives with improved properties such as increased fluorescence quantum yield and sensitivity. Another direction is the use of BODIPY derivatives as theranostic agents for both imaging and therapy. Additionally, BODIPY derivatives can be used in the development of new sensors for detecting various analytes in biological systems.
Méthodes De Synthèse
The synthesis of Cc1cc(N)c(cn1)B1OC(C)(C)C(C)(C)O1 involves the reaction between pyrrole and boron trifluoride diethyl etherate. The reaction takes place in the presence of a base and a solvent. The yield of the reaction depends on various factors such as the temperature, reaction time, and the concentration of the reactants.
Propriétés
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-6-10(14)9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSHYMNQZMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1668475-78-2 |
Source


|
| Record name | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
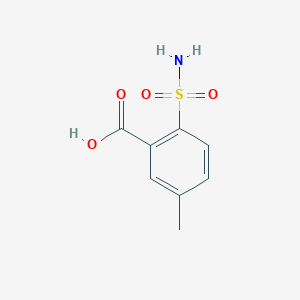
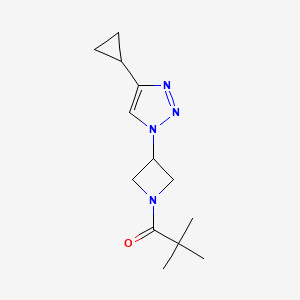
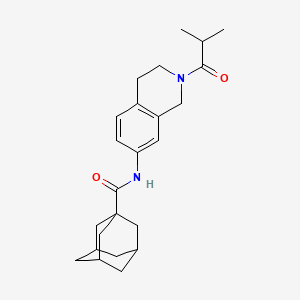

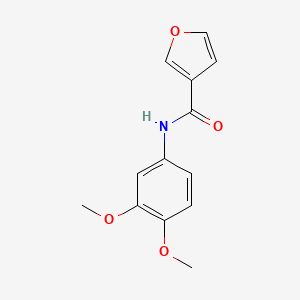
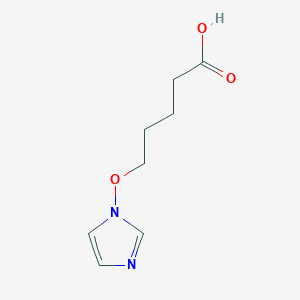
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2940579.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)
